Copanlisib

Catalog No.
S001528
CAS No.
1032568-63-0
M.F
C23H28N8O4
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copanlisib

CAS Number

1032568-63-0

Product Name

Copanlisib

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide

Molecular Formula

C23H28N8O4

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)

InChI Key

MWYDSXOGIBMAET-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Isomeric SMILES

COC1=C(C=CC2=C1N=C(N3C2=NCC3)NC(=O)C4=CN=C(N=C4)N)OCCCN5CCOCC5

The exact mass of the compound Copanlisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Copanlisib (CAS 1032568-63-0), developed as BAY 80-6946, is a highly potent, intravenous pan-class I phosphoinositide 3-kinase (PI3K) inhibitor characterized by its exceptional sub-nanomolar affinity for the PI3Kα and PI3Kδ isoforms. Unlike earlier generation PI3K inhibitors, it features a 2,3-dihydroimidazo[1,2-c]quinazoline core that confers a distinct pharmacological profile, effectively bridging the gap between broad-spectrum inhibition and isoform-specific targeting [1]. In procurement contexts, it is primarily sourced as a dihydrochloride salt to facilitate aqueous formulation for preclinical xenograft models and high-throughput kinase profiling [2]. Its specific structural and solubility properties make it a critical reference material for evaluating dual PI3Kα/δ blockade in oncology and immunology research workflows.

Substituting Copanlisib with other pan-PI3K inhibitors (such as Buparlisib) or strictly isoform-selective agents (such as Idelalisib or Alpelisib) fundamentally compromises assay integrity due to massive disparities in absolute potency and target coverage [1]. Copanlisib operates at sub-nanomolar concentrations (IC50 = 0.5–0.7 nM for α/δ isoforms), whereas alternatives like Buparlisib require nanomolar to micromolar dosing, which inevitably triggers off-target mTOR inhibition and confounds phenotypic results[2]. Furthermore, attempting to substitute the dihydrochloride salt with the free base form in aqueous in vivo workflows will lead to precipitation, as the compound exhibits a strict pH-dependent solubility profile that demands specialized acidic reconstitution or lyophilization protocols[3].

Sub-Nanomolar PI3Kα/δ Affinity vs. Standard Pan-PI3K Inhibitors

Copanlisib demonstrates exceptional sub-nanomolar potency against PI3Kα (IC50 = 0.5 nM) and PI3Kδ (IC50 = 0.7 nM), distinguishing it from earlier-generation pan-PI3K inhibitors like Buparlisib (BKM120), which exhibits an IC50 of 52 nM for PI3Kα . This ~100-fold increase in potency ensures complete target engagement at concentrations where off-target mTOR inhibition (IC50 = 45 nM for Copanlisib) remains minimal [1].

Evidence DimensionPI3Kα Enzymatic IC50
Target Compound DataCopanlisib: 0.5 nM
Comparator Or BaselineBuparlisib (BKM120): 52 nM
Quantified Difference~100-fold higher potency for Copanlisib
ConditionsCell-free kinase assay

Procurement of Copanlisib is essential for assays requiring ultra-low-dose PI3K inhibition without confounding mTOR cross-reactivity.

Enhanced Cellular Cytotoxicity in B-Cell Models vs. Isoform-Selective Inhibitors

While Idelalisib (PI3Kδ-selective) and Duvelisib (PI3Kδ/γ) are standard benchmarks for B-cell malignancies, Copanlisib achieves 50% growth inhibition in primary chronic lymphocytic leukemia (CLL) cells at approximately 10-fold lower concentrations [1]. This enhanced cytotoxicity is driven by its dual dominance over both the α and δ isoforms, overcoming the compensatory survival pathways that frequently limit the efficacy of strictly δ-selective agents in complex cellular models [2].

Evidence DimensionCellular Growth Inhibition (IC50) in CLL cells
Target Compound DataCopanlisib: ~10-fold lower concentration required
Comparator Or BaselineIdelalisib and Duvelisib
Quantified Difference10-fold greater potency (lower IC50)
ConditionsPrimary CLL cell viability assay

Researchers modeling aggressive or resistant B-cell malignancies must select Copanlisib to achieve complete pathway blockade where single-isoform inhibitors fail.

pH-Dependent Solubility and Salt Form Selection for In Vivo Formulation

The formulation of Copanlisib for intravenous or in vivo use is highly dependent on its salt form and pH. Copanlisib dihydrochloride is freely soluble in aqueous solutions at pH 1 to 3 (e.g., 0.1 M HCl or citrate buffer pH 3) but becomes very slightly soluble at pH 5 and above[1]. This necessitates specific procurement of the dihydrochloride salt and the use of acidic reconstitution or lyophilized mannitol protocols, rather than attempting direct dissolution of the free base in physiological buffers .

Evidence DimensionAqueous Solubility Profile
Target Compound DataCopanlisib dihydrochloride: Freely soluble at pH 1-3
Comparator Or BaselineCopanlisib at pH ≥ 5: Very slightly soluble
Quantified DifferenceDrastic solubility drop-off above pH 4
ConditionsAqueous buffer solubility testing

Buyers must procure the dihydrochloride salt and utilize acidic or co-solvent formulations to prevent precipitation during in vivo dosing.

Preclinical Xenograft Formulation and Intravenous Dosing

Due to its specific pH-dependent solubility, Copanlisib dihydrochloride is the mandatory choice for formulating intravenous dosing solutions in murine xenograft models. Utilizing acidic buffers (pH 1-3) or lyophilized mannitol protocols ensures stable drug delivery without the precipitation issues common to free-base PI3K inhibitors [1].

Dual PI3Kα/δ Reference Standard in High-Throughput Screening

Copanlisib's sub-nanomolar potency against both α and δ isoforms makes it an indispensable positive control in kinase profiling assays. It allows researchers to establish a baseline for maximum pathway inhibition at concentrations low enough to avoid mTOR cross-reactivity, a feat impossible with older agents like Buparlisib .

Overcoming Resistance in Hematological Oncology Models

In cellular assays modeling chronic lymphocytic leukemia (CLL) or diffuse large B-cell lymphoma (DLBCL), Copanlisib should be selected over Idelalisib to overcome compensatory PI3Kα signaling. Its 10-fold superior cytotoxicity in these models provides a more robust tool for studying complete pathway blockade [2].

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

480.22335140 Da

Monoisotopic Mass

480.22335140 Da

Heavy Atom Count

35

Appearance

white solid powder

UNII

WI6V529FZ9

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Signal Transduction Inhibitors

Wikipedia

Copanlisib

Biological Half Life

The geometric mean terminal elimination half-life of copanlisib is 39.1 (range: 14.6 to 82.4; SD: 15.0) hours.

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 09-13-2023
1:First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin/'s lymphomas. Patnaik A, Appleman LJ, Tolcher AW, Papadopoulos KP, Beeram M, Rasco DW, Weiss GJ, Sachdev JC, Chadha M, Fulk M, Ejadi S, Mountz JM, Lotze MT, Toledo FG, Chu E, Jeffers M, Peña C, Xia C, Reif S, Genvresse I, Ramanathan RK.Ann Oncol. 2016 Oct;27(10):1928-40. doi: 10.1093/annonc/mdw282. PMID: 27672108 Free PMC Article2:Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). Scott WJ, Hentemann MF, Rowley RB, Bull CO, Jenkins S, Bullion AM, Johnson J, Redman A, Robbins AH, Esler W, Fracasso RP, Garrison T, Hamilton M, Michels M, Wood JE, Wilkie DP, Xiao H, Levy J, Stasik E, Liu N, Schaefer M, Brands M, Lefranc J.ChemMedChem. 2016 Jul 19;11(14):1517-30. doi: 10.1002/cmdc.201600148. Epub 2016 Jun 16. PMID: 27310202 Free PMC Article3:A preclinical evaluation of the PI3K alpha/delta dominant inhibitor BAY 80-6946 in HER2-positive breast cancer models with acquired resistance to the HER2-targeted therapies trastuzumab and lapatinib. Elster N, Cremona M, Morgan C, Toomey S, Carr A, O/'Grady A, Hennessy BT, Eustace AJ.Breast Cancer Res Treat. 2015 Jan;149(2):373-83. doi: 10.1007/s10549-014-3239-5. Epub 2014 Dec 21. PMID: 25528022 4:The novel PI3 kinase inhibitor, BAY 80-6946, impairs melanoma growth in vivo and in vitro. Schneider P, Schön M, Pletz N, Seitz CS, Liu N, Ziegelbauer K, Zachmann K, Emmert S, Schön MP.Exp Dermatol. 2014 Aug;23(8):579-84. doi: 10.1111/exd.12470. PMID: 24942196

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